molecular formula C21H20ClF2N5OS B2397487 2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride CAS No. 1219927-22-6; 2309172-44-7

2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride

Cat. No.: B2397487
CAS No.: 1219927-22-6; 2309172-44-7
M. Wt: 463.93
InChI Key: GMLSDODALBRLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride is a potent and selective inhibitor of calcium release-activated calcium (CRAC) channels. It is known for its ability to block store-operated calcium entry (SOCE) mediated by Orai1/Stim1 channels with an IC50 of 25 nM . Additionally, it is a potent inhibitor of human interleukin-2 (IL-2) production, effectively blocking T cell receptor-triggered gene expression and T cell functional pathways .

Preparation Methods

The synthesis of 2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared in a laboratory setting using standard organic synthesis techniques . Industrial production methods are also not publicly available, but they likely involve scaling up the laboratory synthesis process while ensuring purity and consistency.

Chemical Reactions Analysis

2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride undergoes various chemical reactions, primarily focusing on its interaction with calcium channels and its inhibition of calcium entry. The compound is known to inhibit Orai1 and Orai3 channels with IC50 values of 25 nM and 530 nM, respectively . It blocks store-operated calcium entry in activated CD4+ T lymphocytes with an IC50 value of 265 nM . The major products formed from these reactions are the inhibited calcium channels and reduced calcium entry into cells.

Comparison with Similar Compounds

2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride is unique in its high potency and selectivity for CRAC channels. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications.

Properties

IUPAC Name

2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N5OS.ClH/c1-12-6-7-28(21-26-8-13(2)30-21)11-14(12)17-9-25-18(10-24-17)27-20(29)19-15(22)4-3-5-16(19)23;/h3-5,8-10H,6-7,11H2,1-2H3,(H,25,27,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLSDODALBRLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN(CC1)C2=NC=C(S2)C)C3=CN=C(C=N3)NC(=O)C4=C(C=CC=C4F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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